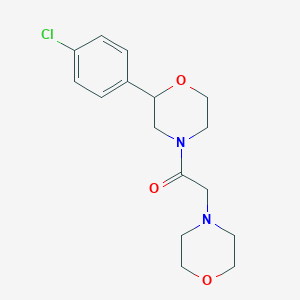
2-(4-chlorophenyl)-4-(morpholin-4-ylacetyl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chlorophenyl)-4-(morpholin-4-ylacetyl)morpholine, also known as CM-10, is a synthetic compound that has shown potential in scientific research applications. It belongs to the class of morpholine derivatives and has a molecular formula of C17H22ClN3O2.
Mécanisme D'action
2-(4-chlorophenyl)-4-(morpholin-4-ylacetyl)morpholine works by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are mediators of pain and inflammation. By reducing the production of prostaglandins, this compound can alleviate pain and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) in animal models of inflammation. It also inhibits the activity of nuclear factor-κB (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(4-chlorophenyl)-4-(morpholin-4-ylacetyl)morpholine in lab experiments is its high potency, which allows for the use of lower concentrations of the compound. However, its limited solubility in water can make it difficult to work with in certain experiments.
Orientations Futures
1. Further studies are needed to investigate the potential of 2-(4-chlorophenyl)-4-(morpholin-4-ylacetyl)morpholine as a therapeutic agent for pain and inflammation-related disorders in humans.
2. The effects of this compound on other inflammatory pathways and diseases should be explored.
3. The development of more soluble forms of this compound could improve its usefulness in lab experiments.
4. The potential of this compound as a lead compound for the development of new anti-inflammatory drugs should be investigated.
5. The safety and toxicity of this compound should be evaluated in more detail.
In conclusion, this compound is a synthetic compound that has shown potential in scientific research applications. Its anti-inflammatory and analgesic properties make it a promising candidate for the treatment of pain and inflammation-related disorders. Further studies are needed to fully understand its potential and limitations.
Méthodes De Synthèse
The synthesis of 2-(4-chlorophenyl)-4-(morpholin-4-ylacetyl)morpholine involves the reaction of 4-chlorophenyl isocyanate with morpholine-4-carboxylic acid, followed by acylation with acetic anhydride. The resulting compound is then treated with hydrochloric acid to yield this compound.
Applications De Recherche Scientifique
2-(4-chlorophenyl)-4-(morpholin-4-ylacetyl)morpholine has been studied for its potential as a therapeutic agent for various diseases. It has been shown to have anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of pain and inflammation-related disorders.
Propriétés
IUPAC Name |
1-[2-(4-chlorophenyl)morpholin-4-yl]-2-morpholin-4-ylethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClN2O3/c17-14-3-1-13(2-4-14)15-11-19(7-10-22-15)16(20)12-18-5-8-21-9-6-18/h1-4,15H,5-12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBMXYRPDFVBAEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC(=O)N2CCOC(C2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-phenyl-N-[4-(1-piperidinyl)benzyl]tetrahydro-2H-pyran-4-carboxamide](/img/structure/B5321867.png)
![6-{4-[(2-methoxyethyl)amino]-2-methyl-5,6,8,9-tetrahydro-7H-pyrimido[4,5-d]azepin-7-yl}pyridine-2-carbonitrile](/img/structure/B5321870.png)
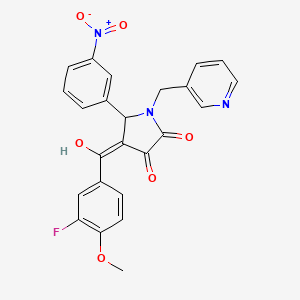
![3-{3-[2-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-1H-imidazol-1-yl]phenyl}-5-methyl-4H-1,2,4-triazole](/img/structure/B5321882.png)
![1-[(4-fluorophenyl)acetyl]-4-methyl-1,4-diazepane](/img/structure/B5321885.png)
![2-bromo-6-ethoxy-4-[2-(2-quinolinyl)vinyl]phenyl acetate](/img/structure/B5321893.png)
![4-{[3-(aminomethyl)pyrrolidin-1-yl]methyl}-N-methylbenzenesulfonamide](/img/structure/B5321903.png)
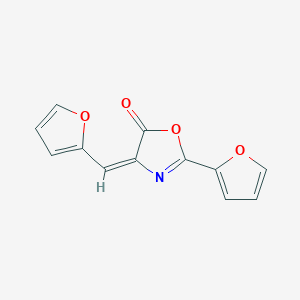
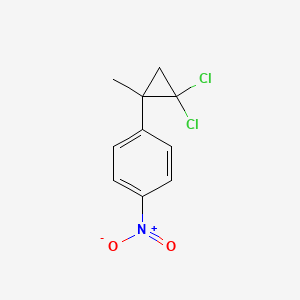
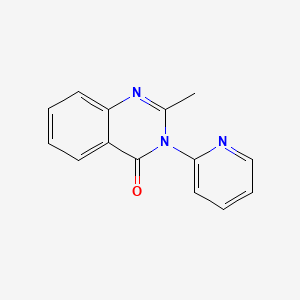
![N-benzyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B5321920.png)
![ethyl 1-[4-(4-fluorophenoxy)butyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5321928.png)
![{1-pyrazin-2-yl-4-[2-(trifluoromethyl)benzyl]piperidin-4-yl}methanol](/img/structure/B5321938.png)
![1-[2-methoxy-4-(methylthio)benzoyl]-4-piperidinecarboxamide](/img/structure/B5321946.png)